molecular formula C14H9ClO3 B1422169 2-Chloro-5-(3-formylphenyl)benzoic acid CAS No. 1261983-94-1

2-Chloro-5-(3-formylphenyl)benzoic acid

Cat. No. B1422169
M. Wt: 260.67 g/mol
InChI Key: IADQEJMDRPXFOK-UHFFFAOYSA-N
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Description

“2-Chloro-5-(3-formylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1261983-94-1 . It has a molecular weight of 260.68 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3’-formyl [1,1’-biphenyl]-3-carboxylic acid . The InChI code is 1S/C14H9ClO3/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H, (H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-5-(3-formylphenyl)benzoic acid” is 260.68 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Water Purification : The work by Matthews (1990) investigates the purification of water using near-U.V. illuminated suspensions of titanium dioxide, which is relevant to the study of benzoic acid derivatives in environmental contexts (Matthews, 1990).

  • Plant Growth Regulation : Research by Pybus et al. (1959) on chloro- and methyl-substituted phenoxyacetic and benzoic acids explores their use as plant growth-regulating substances, providing insights into the agricultural applications of benzoic acid derivatives (Pybus et al., 1959).

  • Synthesis of Chemical Compounds : Sharba et al. (2005) discuss the synthesis of various chemical compounds derived from benzo[b]thiophene, which includes the use of chloro-benzoic acid derivatives in the development of new chemical entities (Sharba et al., 2005).

  • Polymer Chemistry : Mayershofer et al. (2006) focus on the use of benzoic acid derivatives in the synthesis of ruthenium-based polymers, highlighting the material science applications of these compounds (Mayershofer et al., 2006).

  • Catalysis and Chemical Reactions : Yusubov et al. (2004) explore the use of benzoic acid derivatives in catalytic reactions, particularly in halomethoxylation of unsaturated compounds (Yusubov et al., 2004).

  • Antimicrobial Activity : Chaitanya et al. (2017) investigate the antimicrobial activity of certain benzoic acid derivatives, demonstrating the potential of these compounds in medical applications (Chaitanya et al., 2017).

  • Enzyme Inhibition : Galardy and Kortylewicz (1984) study the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues, including benzoic acid derivatives, which is significant in biochemical and pharmacological research (Galardy & Kortylewicz, 1984).

  • Pharmacological Evaluation : Bhat et al. (2016) synthesize and evaluate the pharmacological properties of oxadiazole derivatives bearing a chloro-benzoic acid moiety, which is relevant for drug development (Bhat et al., 2016).

  • Photodecomposition Studies : Crosby and Leitis (1969) research the photodecomposition of chlorobenzoic acids, contributing to our understanding of the chemical behavior of these compounds under specific conditions (Crosby & Leitis, 1969).

properties

IUPAC Name

2-chloro-5-(3-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADQEJMDRPXFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688885
Record name 4-Chloro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-formylphenyl)benzoic acid

CAS RN

1261983-94-1
Record name 4-Chloro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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